

Application Notes: Sivelestat Sodium in Human Pulmonary Microvascular Endothelial Cells (HPMECs)

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Compound of Interest

Compound Name: Sivelestat sodium

Cat. No.: B1662473

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Introduction

Sivelestat sodium is a specific, competitive inhibitor of neutrophil elastase (NE), a serine protease released by neutrophils during inflammation[1][2]. Excessive NE activity can lead to tissue damage, particularly in the lungs, contributing to the pathogenesis of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS)[1][3]. Human Pulmonary Microvascular Endothelial Cells (HPMECs) form the critical barrier of the lung vasculature and are central to the inflammatory processes in ALI[4]. Sivelestat has been shown to exert protective effects on HPMECs by mitigating inflammation, oxidative stress, and apoptosis through various signaling pathways[5][6]. These notes provide an overview of its application in HPMEC-based research.

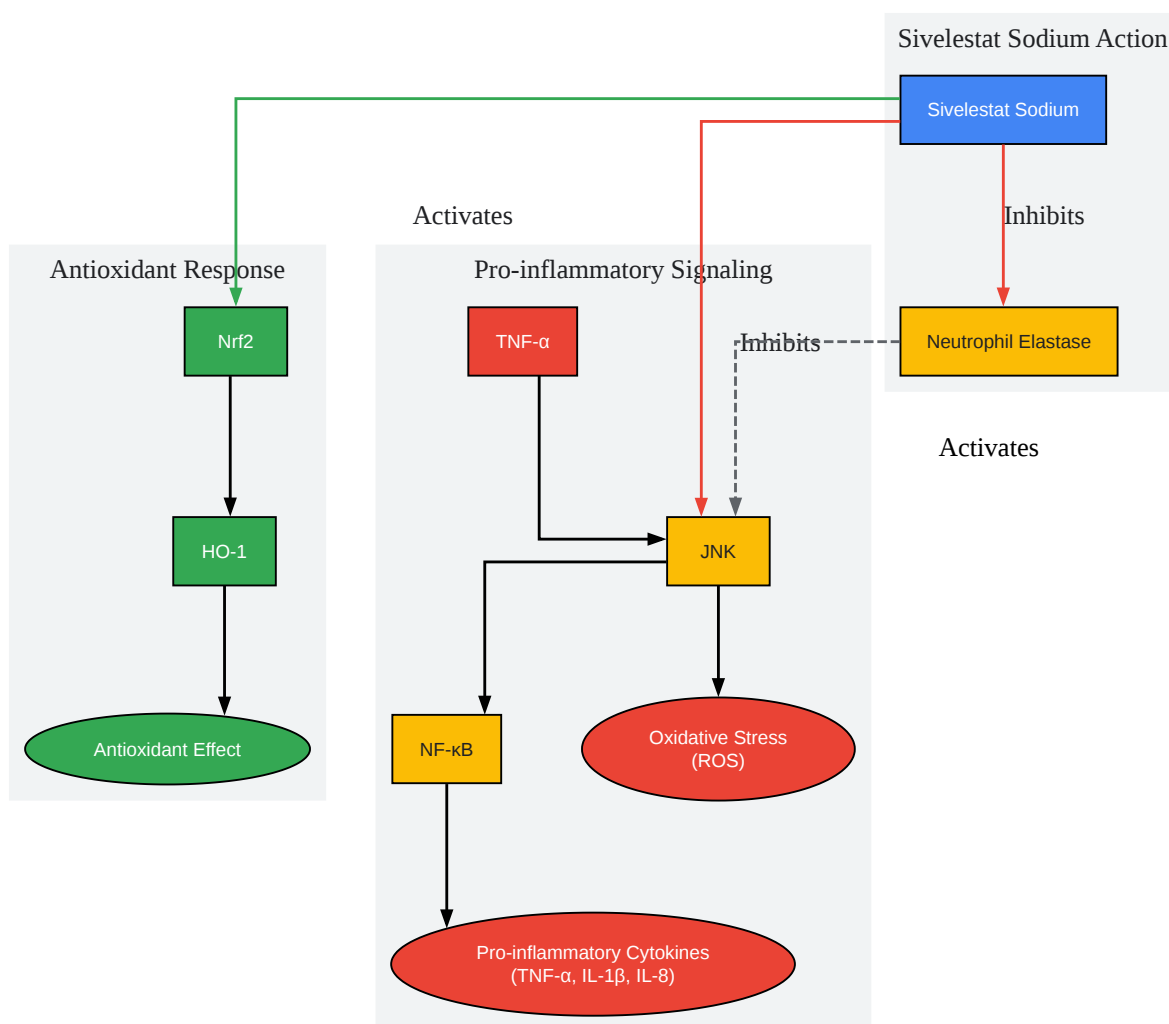
Mechanism of Action

The primary mechanism of sivelestat is the direct inhibition of neutrophil elastase[1]. In the context of pulmonary inflammation, neutrophils accumulate in the lungs and release NE, which can directly damage the endothelial barrier and amplify the inflammatory cascade[3][6]. By inhibiting NE, sivelestat prevents the degradation of extracellular matrix proteins and modulates key signaling pathways within HPMECs, thereby reducing endothelial injury and dysfunction[5][7].

Key Signaling Pathways Modulated by Sivelestat in HPMECs

Sivelestat has been demonstrated to protect HPMECs by modulating distinct signaling pathways depending on the inflammatory stimulus.

- Inhibition of JNK/NF- κ B and Activation of Nrf2/HO-1 in TNF- α -stimulated HPMECs: In response to tumor necrosis factor-alpha (TNF- α), sivelestat attenuates the inflammatory cascade by inhibiting the JNK/NF- κ B pathway, which reduces the expression of pro-inflammatory cytokines.[5][8] Concurrently, it activates the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response, which helps to mitigate oxidative stress[5][8][9].

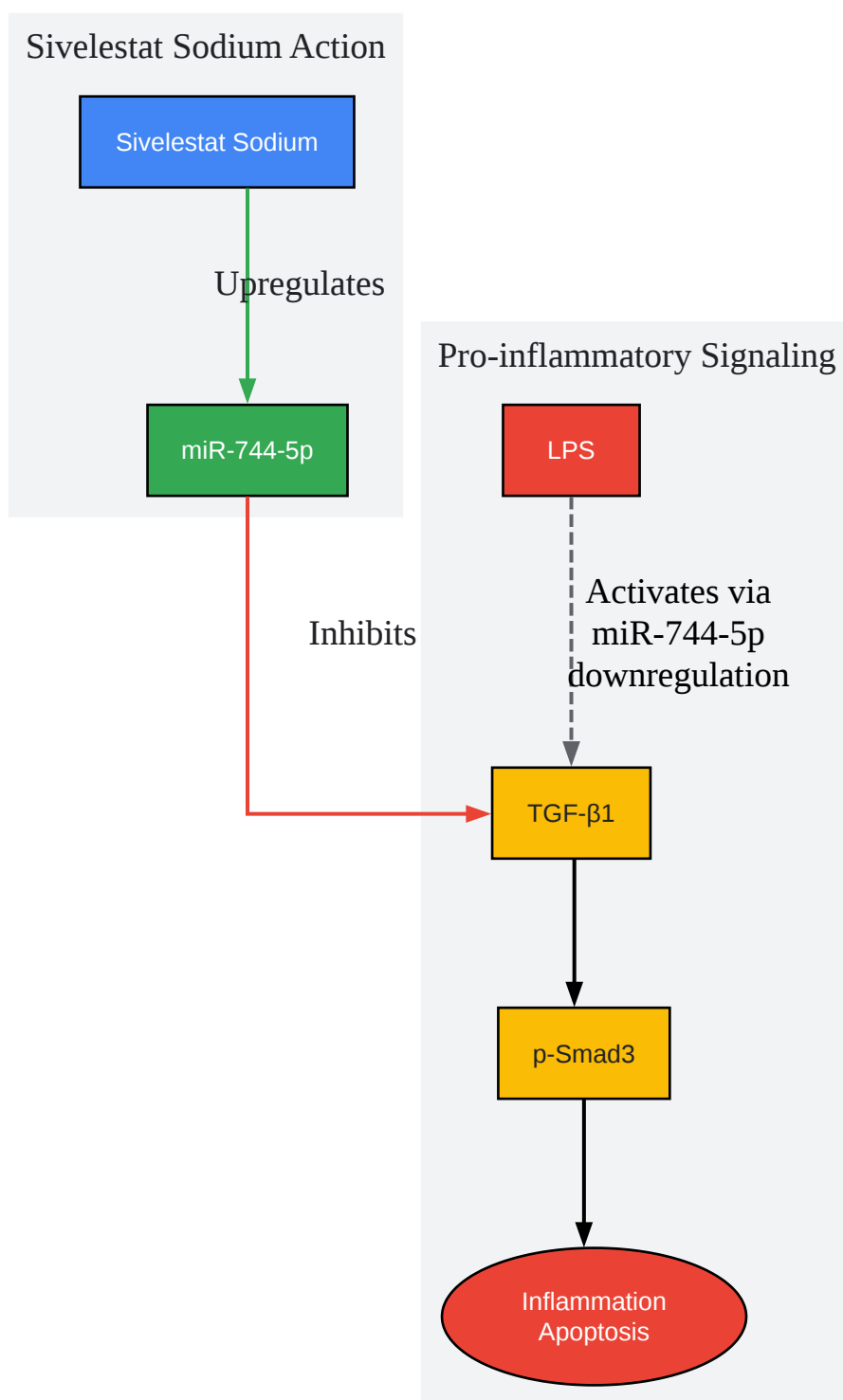


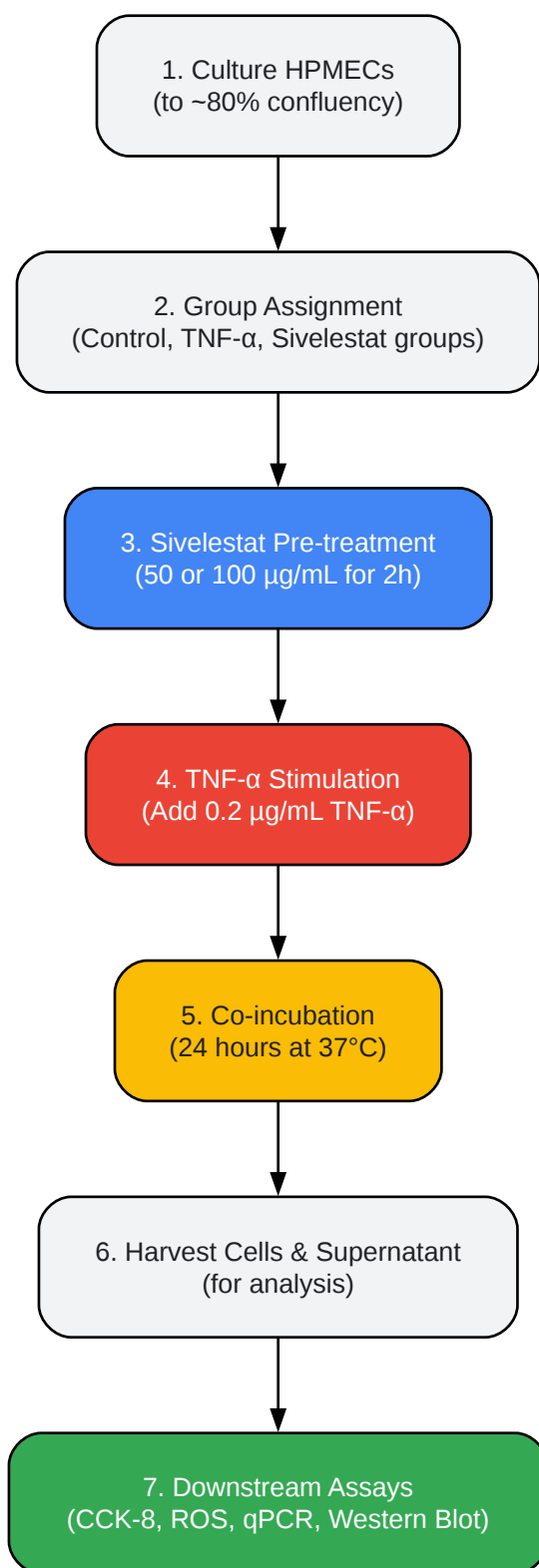
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Sivelestat inhibits TNF- α -induced JNK/NF- κ B and activates Nrf2/HO-1.

- Upregulation of miR-744-5p and Inhibition of TGF- β /Smad Signaling in LPS-stimulated HPMECs: In lipopolysaccharide (LPS)-induced injury models, sivelestat has been found to

upregulate microRNA-744-5p.[6] This upregulation, in turn, inhibits the transforming growth factor- β (TGF- β)/Smad signaling pathway, which is implicated in inflammatory responses and endothelial dysfunction.[6] This action suppresses the expression of pro-inflammatory cytokines and reduces HPMEC apoptosis[6][10].





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